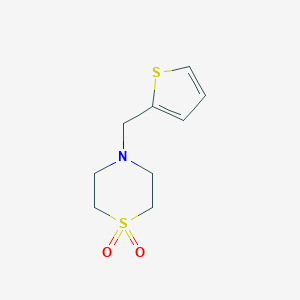

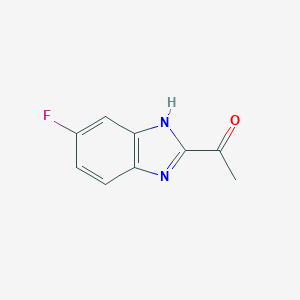

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-(2-Thienylmethyl)-1lambda^6,4-thiazinane-1,1-dione often involves the incorporation of thienyl and thiazinane moieties through various chemical reactions. For instance, novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda^6-benzo[1,4]thiazin-3-one have been developed using difluoro-dinitrobenzene, integrating two privileged structures into one skeleton (Li et al., 2007). Additionally, derivatives of 1,3-oxazepane-4,7-dione and N-Bromo amines have been synthesized, showcasing the versatility of thiazinane and thienyl compounds in organic synthesis (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).

Molecular Structure Analysis

The molecular structure of thiazinane and thienyl derivatives is crucial for their chemical reactivity and potential applications. For example, the experimental and theoretical charge-density analysis of 1,4-bis(5-hexyl-2-thienyl)butane-1,4-dione, a precursor in synthesizing thiophene-based semiconductors, reveals insights into its electronic properties, which are fundamental for its application in organic solar cells (Maqsood Ahmed et al., 2016).

Chemical Reactions and Properties

Thienyl and thiazinane derivatives participate in various chemical reactions, leading to the formation of compounds with diverse properties. The generation and trapping of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole with dienophiles highlight the reactivity of thiazole derivatives in cycloaddition reactions, yielding compounds with potential biological activities (Mouaffak Al Hariri et al., 1997).

Physical Properties Analysis

The physical properties of thiazinane and thienyl derivatives, such as melting points, solubility, and crystallinity, are important for their practical applications. The synthesis and electropolymerization of thieno[3,4-c]pyrrole-4,6-dione-based monomers demonstrate the importance of these properties in developing materials for electrochromic devices (Deniz Çakal & Atilla Cihaner, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, define the utility of thiazinane and thienyl derivatives in chemical syntheses. The diacetoxyiodobenzene-mediated oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to thiazolidine-2,4-diones showcases the chemical versatility of these compounds (Sarangthem Joychandra Singh & N. Devi, 2017).

科学的研究の応用

Medicinal Chemistry Applications

2,4-Thiazolidinediones, a related compound to the one inquired, are extensively explored for their role as PTP 1B inhibitors, which are significant in managing insulin resistance and Type 2 Diabetes Mellitus (T2DM). These compounds are analyzed for their potential to modify the structural framework, optimizing the design for potent PTP 1B inhibitors. Specific derivatives have demonstrated potent activity, showcasing the therapeutic potential of such scaffolds in medicinal chemistry (Verma et al., 2019).

Synthetic and Green Chemistry

1,3-Thiazolidin-4-ones and their derivatives, including the thiazolidinedione scaffold, have been synthesized since the mid-nineteenth century. These compounds have significant pharmacological importance and are found in commercial pharmaceuticals. Recent advancements include green chemistry methodologies for their synthesis, emphasizing their role in sustainable chemistry practices (Santos et al., 2018).

Environmental Science

In the realm of environmental science, the decomposition of air toxics through radio frequency (RF) plasma reactors has been studied, demonstrating the feasibility of decomposing compounds like methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This suggests potential environmental applications for the safe breakdown of hazardous substances (Hsieh et al., 2011).

Organic Photovoltaics

The intermolecular arrangements of donor:fullerene interfaces in organic photovoltaic (OPV) systems significantly influence their performance. Studies on various polymers utilized in OPV devices underscore the critical role of molecular arrangement for efficient energy conversion, suggesting the importance of structural design in developing high-efficiency OPV materials (Graham et al., 2014).

Safety And Hazards

将来の方向性

特性

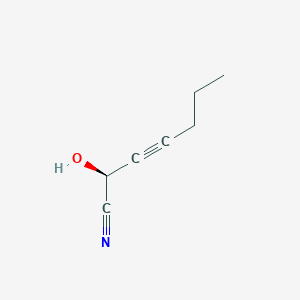

IUPAC Name |

4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDTPOQUVGNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380445 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione | |

CAS RN |

175136-91-1 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)